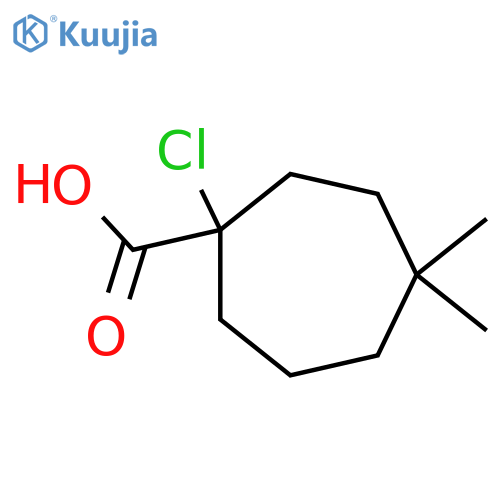Cas no 2138009-58-0 (1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid)

2138009-58-0 structure
商品名:1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid
- 2138009-58-0
- EN300-1122629
-
- インチ: 1S/C10H17ClO2/c1-9(2)4-3-5-10(11,7-6-9)8(12)13/h3-7H2,1-2H3,(H,12,13)
- InChIKey: FAOPQCCCUSLQRD-UHFFFAOYSA-N
- ほほえんだ: ClC1(C(=O)O)CCCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 204.0917075g/mol
- どういたいしつりょう: 204.0917075g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122629-5g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 5g |
$5594.0 | 2023-10-26 | |
| Enamine | EN300-1122629-0.25g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 0.25g |
$1774.0 | 2023-10-26 | |
| Enamine | EN300-1122629-10.0g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 10g |
$8295.0 | 2023-06-09 | ||
| Enamine | EN300-1122629-2.5g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 2.5g |
$3782.0 | 2023-10-26 | |
| Enamine | EN300-1122629-1.0g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 1g |
$1929.0 | 2023-06-09 | ||
| Enamine | EN300-1122629-10g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 10g |
$8295.0 | 2023-10-26 | |
| Enamine | EN300-1122629-0.05g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 0.05g |
$1620.0 | 2023-10-26 | |
| Enamine | EN300-1122629-5.0g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 5g |
$5594.0 | 2023-06-09 | ||
| Enamine | EN300-1122629-0.1g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 0.1g |
$1697.0 | 2023-10-26 | |
| Enamine | EN300-1122629-0.5g |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid |
2138009-58-0 | 95% | 0.5g |
$1851.0 | 2023-10-26 |
1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
2138009-58-0 (1-chloro-4,4-dimethylcycloheptane-1-carboxylic acid) 関連製品
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 503537-97-1(4-bromooct-1-ene)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
